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Abstract
Ciladopa (developmental code name: AY-27,110) is a partial dopamine agonist that was

investigated as a potential therapeutic agent for Parkinson's disease.[1][2] Possessing a

chemical structure with similarities to dopamine, Ciladopa demonstrated efficacy in preclinical

and clinical studies in alleviating the motor symptoms associated with Parkinson's disease.[1]

[3] However, its development was halted due to findings of tumorigenesis in rodent studies.[2]

This technical guide provides a comprehensive overview of the chemical structure, properties,

and available experimental data for Ciladopa.

Chemical Structure and Properties
Ciladopa is a troponylpiperazine derivative with the systematic IUPAC name 2-{4-[(2S)-2-(3,4-

dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-trien-1-one.[2]

Table 1: Chemical Identifiers of Ciladopa
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Identifier Value

IUPAC Name

2-{4-[(2S)-2-(3,4-dimethoxyphenyl)-2-

hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-

trien-1-one

SMILES
O=C3/C=C\C=C/C=C3/N2CCN(C--INVALID-

LINK--c1ccc(OC)c(OC)c1)CC2[2]

InChI Key SGEKLKJQLHJVDK-LJQANCHMSA-N

CAS Number 80109-27-9[2]

Molecular Formula C₂₁H₂₆N₂O₄

Developmental Code AY-27,110[2]

Table 2: Physicochemical Properties of Ciladopa

Property Value Source

Molecular Weight 370.45 g/mol PubChem

logP (octanol/water) Data not available

pKa Data not available

Solubility Data not available

Pharmacological Profile
Mechanism of Action
Ciladopa is a partial agonist of dopamine receptors.[1] Its therapeutic effect in Parkinson's

disease is attributed to its ability to stimulate dopamine receptors in the brain, thereby

compensating for the deficiency of endogenous dopamine that characterizes the disease.

Studies in animal models have shown that Ciladopa's dopaminergic activity is dependent on its

specific stereochemistry and the presence of both the substituted phenyl and

troponylpiperazine moieties.[4]
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Receptor Binding Affinity
While it is known that Ciladopa and its analogs were evaluated for their binding affinity to

dopamine (DA) and alpha 1-adrenergic receptors, specific quantitative data such as Kᵢ or IC₅₀

values are not readily available in the reviewed literature.[4] The potency of some of these

compounds was reported to be comparable or superior to that of bromocriptine.[4]

Pharmacokinetics (ADME)
Detailed pharmacokinetic parameters for Ciladopa, including absorption, distribution,

metabolism, and excretion (ADME), are not extensively reported in the available literature.

Experimental Protocols
Synthesis of Ciladopa
A detailed, step-by-step protocol for the synthesis of Ciladopa is not provided in the reviewed

literature. However, it is described as a member of a series of N-aralkyltroponylpiperazine

derivatives.[4] The synthesis would likely involve the reaction of a suitably substituted aralkyl

amine with a troponylpiperazine precursor.

In Vitro Assays
Specific protocols for Ciladopa in dopamine receptor binding assays are not detailed in the

literature. However, a general protocol for such an assay is outlined below.

Objective: To determine the binding affinity of a test compound (e.g., Ciladopa) for dopamine

receptors.

Materials:

Dopamine receptor-expressing cell membranes (e.g., from CHO or HEK293 cells transfected

with D₁, D₂, D₃, D₄, or D₅ receptor subtypes).

Radioligand (e.g., [³H]-Spiperone for D₂-like receptors, [³H]-SCH23390 for D₁-like receptors).

Non-specific binding control (e.g., Haloperidol or Butaclamol).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH

7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound.

Separate bound from free radioligand by rapid filtration through glass fiber filters.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC₅₀).

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Preparation

Incubation Separation & Measurement Data Analysis

Cell Membranes
(with Dopamine Receptors)

IncubateRadioligand

Test Compound
(Ciladopa)

Rapid Filtration Wash Filters Scintillation Counting Calculate IC50 and Ki
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Diagram 1: General workflow for a dopamine receptor binding assay.

In Vivo Models
This is a widely used animal model to assess the efficacy of anti-Parkinsonian drugs.[5][6][7][8]

[9]

Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats to mimic

the dopamine depletion seen in Parkinson's disease.

Materials:

Sprague-Dawley rats.

6-Hydroxydopamine (6-OHDA) hydrochloride.

Ascorbic acid-saline solution.

Stereotaxic apparatus.

Anesthetic (e.g., isoflurane).

Hamilton syringe.

Procedure:

Anesthetize the rat and mount it in a stereotaxic frame.

Dissolve 6-OHDA in cold ascorbic acid-saline to prevent oxidation.

Perform a craniotomy to expose the skull.

Using stereotaxic coordinates, slowly inject 6-OHDA into the medial forebrain bundle or the

substantia nigra.

Allow the needle to remain in place for a few minutes before slowly retracting it.

Suture the incision and allow the animal to recover.
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Assess the extent of the lesion after a recovery period (e.g., 2-3 weeks) by observing

rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-

releasing agent (e.g., amphetamine).

Anesthetize Rat

Mount in Stereotaxic Frame

Perform Craniotomy

Inject 6-OHDA

Suture and Recover

Assess Rotational Behavior

Click to download full resolution via product page

Diagram 2: Workflow for creating a 6-OHDA-lesioned rat model.

Analytical Methods
A specific, validated HPLC or LC-MS/MS method for the quantification of Ciladopa in plasma

or other biological matrices is not detailed in the reviewed literature. However, a general

approach for developing such a method would involve the following steps.

Objective: To develop a sensitive and specific method for the quantification of Ciladopa.
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Methodology:

Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC).

Stationary Phase: A C18 reversed-phase column is commonly used for compounds of similar

polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an

organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

Detection: UV detection at a wavelength of maximum absorbance for Ciladopa, or more

selectively, tandem mass spectrometry (MS/MS).

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering

substances from the biological matrix.

Internal Standard: A structurally similar compound not present in the sample would be used

for accurate quantification.

Signaling Pathways
As a dopamine agonist, Ciladopa is expected to act on dopamine receptors, which are G

protein-coupled receptors (GPCRs). The D₂-like family of receptors (D₂, D₃, and D₄), which are

the primary targets for most dopamine agonists, are typically coupled to Gαi/o proteins.

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A

(PKA) and downstream signaling cascades.
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Diagram 3: Simplified signaling pathway for D2-like dopamine receptors.

Clinical Trials and Efficacy
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Ciladopa was evaluated in double-blind, placebo-controlled clinical trials for the treatment of

Parkinson's disease.[1][3]

Table 3: Summary of Ciladopa Clinical Trial Findings

Study Parameter Findings Reference

Patient Population

Patients with Parkinson's

disease, some with advanced

disease no longer responding

well to levodopa.

[1][3]

Dosages

5 mg b.i.d. and 15 mg b.i.d. in

one study; mean dose of 19.5

mg/day in another.

[1][3]

Efficacy

- Significant improvement in

gait and total disability scores

at 15 mg b.i.d. - 32% decrease

in symptoms on the Modified

Columbia University Disability

Scale. - 20% increase in "on"

time.

[1][3]

Adverse Effects

Generally well-tolerated with

few adverse effects reported in

the cited studies. Dyskinesias

were not increased.

[1]

Reason for Discontinuation

Occurrence of microscopic

testicular tumors in some

rodents during preclinical

testing.

[1]

Conclusion
Ciladopa was a promising partial dopamine agonist for the treatment of Parkinson's disease,

demonstrating clinical efficacy with a favorable side-effect profile in early trials. However, its

development was terminated due to safety concerns arising from long-term animal studies. The
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available data on Ciladopa provide a valuable case study for researchers in the field of

dopamine receptor pharmacology and drug development for neurodegenerative diseases.

Further investigation into the specific structure-activity relationships of the troponylpiperazine

class of compounds may yet yield novel therapeutic agents with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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